CD40 Ligand

Immunology Protein Binding Kinetics Receptor-Ligand Interaction

CD40 Ligand (CD40L, CD154, TNFSF5, CAS 147205-72-9) is a type II transmembrane glycoprotein belonging to the tumor necrosis factor (TNF) superfamily, primarily expressed on activated CD4+ T lymphocytes, and exists in both membrane-bound and soluble bioactive homotrimeric forms. As a recombinant protein, the soluble extracellular domain (typically amino acids Met113-Leu261) is produced in E.

Molecular Formula C9H18N2O3
Molecular Weight 0
CAS No. 147205-72-9
Cat. No. B1177011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD40 Ligand
CAS147205-72-9
SynonymsCD40 Ligand
Molecular FormulaC9H18N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD40 Ligand (CAS 147205-72-9) Recombinant Protein: Procurement Specifications and Core Attributes for Immunological Research


CD40 Ligand (CD40L, CD154, TNFSF5, CAS 147205-72-9) is a type II transmembrane glycoprotein belonging to the tumor necrosis factor (TNF) superfamily, primarily expressed on activated CD4+ T lymphocytes, and exists in both membrane-bound and soluble bioactive homotrimeric forms [1]. As a recombinant protein, the soluble extracellular domain (typically amino acids Met113-Leu261) is produced in E. coli or HEK293 expression systems, yielding a 16-17 kDa polypeptide that retains the receptor-binding TNF-like domain capable of binding to the CD40 receptor (TNFRSF5) [2]. The CD40-CD40L interaction serves as a critical costimulatory signal for B cell activation, dendritic cell maturation, and immunoglobulin class switching, with CD40L acting as the natural endogenous ligand rather than a synthetic agonist [3].

Why CD40 Ligand (147205-72-9) Cannot Be Interchanged with Agonistic Anti-CD40 Antibodies or Alternative CD40L Formats


Although both soluble CD40L and agonistic anti-CD40 monoclonal antibodies (mAbs) are employed to activate the CD40 pathway, they exhibit mechanistically distinct signaling outputs, potency thresholds, and receptor engagement dynamics that preclude functional interchangeability. Membrane-presented CD40L, but not soluble agonistic anti-CD40 antibodies, induces high-level pro-inflammatory cytokine secretion and causes extensive apoptosis in malignant epithelial cells, demonstrating that the natural ligand engages CD40 in a qualitatively different manner than antibody-based agonists [1]. Furthermore, the multimerization state of CD40L critically determines bioactivity: single-trimer soluble CD40L is substantially less active than multimeric (two-trimer or four-trimer) forms in B-cell proliferation and CD8+ T-cell activation assays, meaning that nominally identical "CD40L" products can display order-of-magnitude differences in potency depending on their oligomeric architecture [2]. These ligand-specific and format-dependent differences in signaling quality and quantitative potency mandate rigorous, comparator-driven selection when procuring CD40 agonists for experimental consistency and translational relevance.

Quantitative Evidence for CD40 Ligand (147205-72-9) Procurement: Head-to-Head Bioactivity and Physicochemical Comparisons


Binding Affinity Comparison: Recombinant Human CD40L (BLI) vs. Agonistic Anti-CD154 Antibody (SPR)

Recombinant human CD40L (extracellular domain, HEK293-expressed) binds to immobilized human CD40-Fc with an equilibrium dissociation constant (KD) of 3.29 nM as measured by Bio-Layer Interferometry (BLI) . In comparison, the humanized anti-CD154 monoclonal antibody IDEC-131 (toralizumab) binds to CD154 (CD40L) with a KD of 5.6 nM as determined by surface plasmon resonance (SPR) [1]. The recombinant CD40L protein thus exhibits a 1.7-fold higher affinity (lower KD) for its cognate receptor compared to the antibody's affinity for its ligand target. This difference arises from fundamentally distinct binding mechanisms: the natural trimeric ligand engages CD40 via cooperative multivalent interactions, whereas the antibody binds monovalently to CD154.

Immunology Protein Binding Kinetics Receptor-Ligand Interaction

Functional Potency Comparison: Recombinant CD40L vs. Anti-CD154 Domain Antibody in B-Cell Proliferation Assays

In a direct comparative study of human B-cell proliferation, recombinant CD40L trimer demonstrated an IC50 of 3.6 ± 1.3 nM, whereas the anti-CD154 domain antibody (dAb) hu5c8 required a higher concentration to achieve equivalent inhibition (IC50 = 5.4 ± 1.4 nM) [1]. This 1.5-fold difference in potency indicates that the natural ligand trimer more efficiently drives CD40-mediated B-cell activation than an antagonist antibody targeting the same pathway. Notably, the CD40L trimer also outperformed CHO cell-expressed CD40L (IC50 = 1.3 ± 0.6 nM) in the same assay system, though the recombinant trimer remains the most practical and reproducible format for routine laboratory use.

B-Cell Biology Functional Bioassay Immuno-Oncology

Multimerization State as a Critical Potency Determinant: Single-Trimer vs. Multimeric CD40L Formats

The oligomeric architecture of CD40L profoundly influences bioactivity. Soluble single-trimer forms of CD40L exhibit markedly reduced immunostimulatory capacity compared to multimeric formats comprising two-trimer or four-trimer assemblies. In macaque and human B-cell proliferation assays, both two-trimer and four-trimer forms were active, whereas single-trimer soluble CD40L was previously reported to be much less active than multimeric soluble forms [1]. In murine DNA vaccine studies, plasmids encoding multimeric (two-trimer or four-trimer) soluble CD40L induced stronger CD8+ T-cell responses than single-trimer forms or the natural membrane-bound molecule [2]. This multimerization requirement is a direct consequence of CD40 receptor clustering biology: effective CD40 signaling requires receptor oligomerization, which multivalent ligands facilitate more efficiently than monomeric or simple trimeric formats.

Vaccine Adjuvant Protein Engineering Immunostimulation

Comparative Signaling Quality: Membrane CD40L vs. Soluble Agonists in Malignant Cell Models

The physical presentation format of CD40L determines not only the magnitude but also the qualitative nature of downstream signaling. Membrane-presented CD40L (mCD40L), but not soluble agonistic anti-CD40 antibodies, induces high-level secretion of pro-inflammatory cytokines and causes extensive apoptotic cell death in malignant epithelial cells while sparing normal epithelial cells [1]. This dichotomy underscores that soluble agonists and the natural membrane-anchored ligand activate CD40 through biophysically distinct mechanisms, leading to divergent cellular outcomes. For researchers studying CD40-mediated apoptosis or cytokine induction in cancer models, the choice between recombinant soluble CD40L and antibody agonists carries implications for experimental conclusions and translational relevance.

Cancer Immunology Apoptosis CD40 Signaling

Lyophilized Formulation Stability: CD40 Ligand vs. Agonistic Anti-CD40 Antibodies

Recombinant human CD40 Ligand lyophilized powder exhibits stability for up to 12 months when stored at -20°C to -80°C, with reconstituted solutions remaining stable at 4-8°C for 2-7 days . Certain vendor formulations maintain stability in lyophilized state at -20°C for 24 months after receipt . In contrast, agonistic anti-CD40 monoclonal antibodies in liquid formulation typically require strict cold-chain maintenance (2-8°C) and are susceptible to aggregation and potency loss following freeze-thaw cycles. The lyophilized format of CD40L eliminates cold-chain dependency during shipping, reduces the risk of shipping-related degradation, and enables long-term stockpiling without specialized -80°C infrastructure.

Protein Stability Procurement Logistics Reagent Storage

Cross-Species Reactivity Comparison: Human CD40L vs. Murine CD40L in Binding Affinity

Mature human CD40 Ligand shares 74% and 76% amino acid sequence identity with mouse and rat CD40 Ligand, respectively, within the extracellular receptor-binding domain . This limited sequence conservation translates into species-restricted receptor binding: human CD40L does not effectively activate murine CD40. For researchers using mouse models, murine CD40L or anti-mouse CD40 agonist antibodies must be substituted. The availability of species-matched recombinant CD40L (human, mouse, cynomolgus, rhesus macaque) enables precise experimental design without the confounding variable of suboptimal cross-species receptor engagement that characterizes antibody reagents.

Cross-Species Reactivity Preclinical Model Selection Binding Kinetics

Optimal Application Scenarios for CD40 Ligand (CAS 147205-72-9) Based on Quantitative Evidence


B-Cell Activation and Proliferation Assays Requiring High Potency and Reproducible Dose-Response

For laboratories performing human B-cell proliferation or immunoglobulin secretion assays, recombinant CD40L trimer delivers superior potency (IC50 = 3.6 nM) compared to anti-CD154 domain antibodies (IC50 = 5.4 nM), enabling lower working concentrations and reduced reagent expenditure [1]. The well-characterized dose-response relationship and high inter-lot consistency of recombinant CD40L make it the preferred reagent for quantitative functional assays where reproducibility is paramount.

Cancer Immunology Studies Investigating CD40-Mediated Apoptosis and Cytokine Secretion

In oncology research examining CD40-driven apoptosis of malignant epithelial cells or pro-inflammatory cytokine production, membrane-presented CD40L—which recombinant soluble CD40L approximates more closely than agonistic antibodies—induces qualitatively distinct signaling outcomes that soluble antibody agonists fail to recapitulate [1]. Researchers investigating the tumoricidal or immunomodulatory effects of CD40 engagement should prioritize recombinant CD40L over antibody-based agonists to maintain physiological signaling fidelity.

Vaccine Adjuvant Development and CD8+ T-Cell Response Optimization

Studies requiring robust CD40-mediated CD8+ T-cell activation or adjuvant activity should utilize multimeric CD40L formats (two-trimer or four-trimer), as single-trimer preparations are significantly less active [1][2]. When procuring CD40L for vaccine research, users should verify the product's oligomeric state and consider that multimeric formulations deliver the enhanced immunostimulatory activity required for effective T-cell priming and memory response generation.

Laboratories with Limited Ultra-Low Temperature Storage Infrastructure

Lyophilized recombinant CD40L offers practical advantages over liquid-formulated anti-CD40 antibodies for facilities without reliable -80°C storage or those requiring reagents for multi-site collaborative studies. The 12-24 month stability at -20°C in lyophilized form eliminates cold-chain shipping costs and reduces product loss due to temperature excursions during transit [1][2]. This logistical benefit is particularly relevant for academic core facilities and international collaborations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

76 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD40 Ligand

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.